4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
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Overview
Description
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C(_9)H(_22)IN(_5). It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a dimethylaminoethyl group and a carboximidamide group, combined with a hydroiodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloro-N,N-dimethylethylamine under basic conditions to form 4-[2-(dimethylamino)ethyl]piperazine.
Introduction of the Carboximidamide Group: The next step is the reaction of the piperazine derivative with cyanamide in the presence of a suitable catalyst to introduce the carboximidamide group, resulting in 4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide.
Formation of the Hydroiodide Salt: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Analytical methods like HPLC and NMR are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, amines.
Major Products
N-Oxides: Formed through oxidation.
Reduced Amines: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Dimethylamino)ethyl]piperazine-1-carboxamide
- 4-[2-(Dimethylamino)ethyl]piperazine-1-carboxylate
- 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydrochloride
Uniqueness
4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide is unique due to its specific combination of functional groups and the presence of the hydroiodide ion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethyl]piperazine-1-carboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N5.HI/c1-12(2)3-4-13-5-7-14(8-6-13)9(10)11;/h3-8H2,1-2H3,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSODYKPICMFMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22IN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594673 |
Source
|
Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849777-24-8 |
Source
|
Record name | 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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